SMR000015957

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

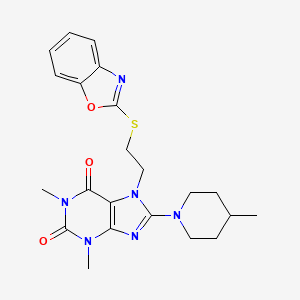

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines elements of benzoxazole, piperidine, and purine

Applications De Recherche Scientifique

Chemistry

In chemistry, 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in treating various diseases .

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as coatings, adhesives, and electronic devices .

Mécanisme D'action

Target of Action

A receptor is a cellular component that the drugs bind to and produce cellular action .

Mode of Action

The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .

Pharmacokinetics

Pharmacokinetics characterizes “what the body does to the drug” and is an integral part of drug development and rational pharmacotherapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple stepsThe final steps involve the coupling of the benzoxazole derivative with the purine and piperidine components under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

Substitution: The benzoxazole and piperidine moieties can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the benzoxazole or piperidine rings .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-{7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide

- Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide

Uniqueness

What sets 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart from similar compounds is its unique combination of functional groups. This combination allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications .

Activité Biologique

The compound 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential biological activities. Its structure incorporates a purine base linked to a benzoxazole moiety and a piperidine ring, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features:

- A purine core that is often associated with nucleic acid interactions.

- A benzoxazole group known for its pharmacological properties.

- A piperidine ring which is commonly found in various bioactive compounds.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of biological activities including:

- Antimicrobial activity : Compounds containing benzoxazole and piperidine rings have shown effectiveness against various bacterial and fungal strains.

- Enzyme inhibition : The potential for inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases such as Alzheimer's.

Antimicrobial Activity

A study evaluated derivatives of piperidines for their antimicrobial properties. Compounds similar to the target molecule were tested against standard bacterial strains like Xanthomonas axonopodis and Ralstonia solanacearum, showing significant antimicrobial activity. Notably, certain substitutions on the benzoxazole ring enhanced the antimicrobial efficacy of these compounds .

Enzyme Inhibition Studies

In vitro studies have been conducted to assess the inhibitory effects on AChE and BuChE. For instance, benzoxazole derivatives were tested with IC50 values ranging from 5.80 µM to 40.80 µM against AChE and from 7.20 µM to 42.60 µM against BuChE. These results indicate that modifications to the substituents on the benzoxazole can significantly influence enzyme inhibition potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that:

- The presence of electron-withdrawing groups (like -NO₂) on the benzoxazole ring enhances inhibitory activity.

- The position of substituents plays a critical role; for example, moving a nitro group from one position to another can either increase or decrease activity .

Case Studies

- Antimicrobial Evaluation : A series of piperidine derivatives were synthesized and tested for their antimicrobial properties. Among them, specific compounds exhibited superior activity compared to standard antibiotics like chloramphenicol, suggesting that structural modifications can lead to enhanced efficacy .

- Neuroprotective Potential : The compound's ability to inhibit cholinesterases suggests potential applications in treating Alzheimer's disease. The most active derivatives showed better inhibition than Donepezil, a standard treatment for Alzheimer's .

Propriétés

IUPAC Name |

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O3S/c1-14-8-10-27(11-9-14)20-24-18-17(19(29)26(3)22(30)25(18)2)28(20)12-13-32-21-23-15-6-4-5-7-16(15)31-21/h4-7,14H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEIHPLUTGPGQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5O4)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.